Cefroxadine is a semi-synthetic, orally active cephalosporin antibiotic. [] It belongs to the first generation of cephalosporins and is characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] Cefroxadine is primarily utilized in scientific research to investigate bacterial resistance mechanisms, antibiotic uptake and transport in biological systems, and the interactions of cephalosporins with various biological targets.
Related Compounds
Cephalexin
Compound Description: Cephalexin is a first-generation cephalosporin antibiotic recognized for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [] It is commonly used to treat various bacterial infections, including those of the respiratory tract, skin, and urinary tract.
Cephradine
Compound Description: Cephradine is another first-generation cephalosporin antibiotic with a broad spectrum of antibacterial activity. [] It shares structural similarities with both Cefroxadine and Cephalexin.
Relevance: Like Cefroxadine, Cephradine effectively targets various Gram-positive and Gram-negative bacteria. [] Studies comparing their antibacterial activities indicate that Cefroxadine might exhibit superior activity against specific bacteria, including Staphylococcus pneumoniae. [] Cephradine serves as a useful comparator in understanding the pharmacokinetic and pharmacodynamic properties of Cefroxadine, particularly regarding their absorption, distribution, and elimination. [, ]
Cefradine
Compound Description: Cefradine is a first-generation cephalosporin antibiotic with structural resemblance to Cefroxadine. [] It is effective against a wide range of bacteria and is commonly employed for treating respiratory tract infections, skin infections, and urinary tract infections.
Relevance: Cefradine's structural similarity to Cefroxadine makes it relevant in comparative studies examining their antibacterial potency and mechanisms of action. [, , ] Studies have investigated their ability to inhibit bacterial dihydropeptidase enzymes involved in cell wall synthesis, providing insights into their antibacterial efficacy. [, ] Although structurally related, subtle differences in their chemical structures may contribute to variations in their pharmacological properties.
L-Leucine
Relevance: Studies have investigated the impact of Cefroxadine on L-Leucine absorption in the rat jejunum. [] Cefroxadine demonstrated a dose-dependent inhibitory effect on L-Leucine uptake by the intestinal mucosa, suggesting potential interference with amino acid absorption. [] This finding highlights the broader physiological effects of Cefroxadine beyond its antibacterial properties and emphasizes the importance of considering potential drug-nutrient interactions.
Quinapril
Relevance: Research has examined the inhibitory effects of Quinapril on Cefroxadine uptake by rabbit small intestinal brush-border membrane vesicles. [, ] Quinapril demonstrated a significant inhibitory effect on Cefroxadine uptake, suggesting potential competition for the H+/oligopeptide transporter responsible for Cefroxadine absorption. [, ] These findings provide valuable insights into potential drug-drug interactions involving Cefroxadine and ACE inhibitors.
Temocapril
Relevance: Similar to Quinapril, Temocapril has been investigated for its inhibitory effects on Cefroxadine uptake in rabbit small intestinal brush-border membrane vesicles. [] Studies suggest that Temocapril inhibits Cefroxadine uptake, likely by interacting with the H+/oligopeptide transporter. [] Understanding the potential for interaction between Cefroxadine and ACE inhibitors like Temocapril is essential for optimizing therapeutic outcomes and minimizing potential adverse effects.
Enalapril
Relevance: Research has included Enalapril in exploring the impact of ACE inhibitors on Cefroxadine uptake via the H+/oligopeptide transporter in rabbit small intestinal brush-border membrane vesicles. [, ] Compared to other ACE inhibitors studied, Enalapril exhibited weaker inhibitory effects on Cefroxadine uptake. [] This variation in inhibitory potency among different ACE inhibitors highlights the importance of considering individual drug characteristics when evaluating potential drug-drug interactions.
Benazepril
Relevance: Studies investigating the inhibitory effects of ACE inhibitors on Cefroxadine uptake by rabbit small intestinal brush-border membrane vesicles have included Benazepril. [] These investigations aim to unravel potential drug interactions and elucidate the mechanisms by which ACE inhibitors may affect Cefroxadine absorption. [] The findings contribute to a better understanding of potential drug interactions and emphasize the need for careful monitoring in clinical settings.
Trandolapril
Relevance: Trandolapril has been studied alongside other ACE inhibitors for its potential to inhibit Cefroxadine uptake by rabbit small intestinal brush-border membrane vesicles. [] These studies provide valuable insights into the potential for drug-drug interactions involving Cefroxadine and ACE inhibitors, highlighting the need for careful consideration when co-administering these medications. [] Understanding these interactions is crucial for optimizing treatment strategies and ensuring patient safety.
Captopril
Relevance: Studies have examined the effects of Captopril on Cefroxadine uptake in rabbit small intestinal brush-border membrane vesicles. [] These investigations contribute to a comprehensive understanding of potential drug-drug interactions involving Cefroxadine and provide valuable information for optimizing therapeutic regimens.
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. [] It is commonly used to treat various bacterial infections.
Relevance: Cefotaxime, along with other cephalosporins, serves as a valuable reference point for understanding the evolution and development of cephalosporin antibiotics. [] While Cefroxadine is a first-generation cephalosporin, comparisons with later-generation cephalosporins like Cefotaxime highlight the advancements in antibacterial spectrum, potency, and pharmacokinetic properties achieved through structural modifications.
Cefazolin
Compound Description: Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis and treating various bacterial infections. []
Relevance: Cefazolin, along with other cephalosporins, provides context for understanding the development and spectrum of activity of cephalosporin antibiotics. [] Comparing Cefroxadine with Cefazolin and other cephalosporins helps to illustrate the structural diversity within this class of antibiotics and their evolving clinical applications.
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic with an extended spectrum of activity compared to first-generation cephalosporins. []
Relevance: Including Cefamandole in the context of related compounds helps to illustrate the progression and expansion of the cephalosporin class. [] While Cefroxadine represents a first-generation cephalosporin, comparing it with second-generation cephalosporins like Cefamandole showcases the efforts to enhance antibacterial coverage and efficacy.
Cefoperazone
Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic recognized for its broad-spectrum activity, including against Pseudomonas aeruginosa. []
Relevance: Cefoperazone, a representative of third-generation cephalosporins, demonstrates the ongoing development of this antibiotic class. [] Comparing Cefroxadine, a first-generation cephalosporin, with Cefoperazone emphasizes the advancements in antibacterial spectrum and pharmacokinetic properties achieved through structural modifications over generations of cephalosporin development.
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic with an extended spectrum of activity compared to first-generation cephalosporins. []
Relevance: Cefuroxime, along with other second-generation cephalosporins, highlights the continued evolution of the cephalosporin antibiotic class. [] Comparing Cefroxadine with Cefuroxime emphasizes the progressive efforts to enhance antibacterial potency and expand the spectrum of activity against a broader range of clinically relevant pathogens.
Ceftizoxime
Compound Description: Ceftizoxime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. []
Relevance: Ceftizoxime serves as another example of the advancements made in cephalosporin antibiotic development. [] Comparing Cefroxadine, a first-generation cephalosporin, with third-generation cephalosporins like Ceftizoxime underscores the progress in optimizing antibacterial coverage, pharmacokinetic properties, and clinical applications over time.
Cefoxitin
Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic known for its enhanced activity against anaerobic bacteria. []
Relevance: Cefoxitin, a second-generation cephalosporin, demonstrates the targeted development of cephalosporins with specific antibacterial properties. [] While Cefroxadine represents a first-generation cephalosporin, comparisons with Cefoxitin highlight the strategic modifications made to expand activity against anaerobic bacteria, addressing specific clinical needs.
Cefmetazole
Compound Description: Cefmetazole is a second-generation cephalosporin antibiotic recognized for its extended spectrum of activity and improved stability against certain beta-lactamases. []
Relevance: Cefmetazole, a second-generation cephalosporin, further illustrates the ongoing efforts to optimize cephalosporin antibiotics. [] Comparing Cefroxadine with Cefmetazole emphasizes the continuous advancements in addressing challenges like beta-lactamase resistance, a significant concern in antibiotic therapy.
Relevance: Moxalactam, while not a cephalosporin, is relevant due to its beta-lactam structure and its historical use as a broad-spectrum antibiotic. [] Including Moxalactam in the context of related compounds provides a broader perspective on beta-lactam antibiotics and their development, highlighting both successes and challenges encountered in their clinical application.
D-Galactose
Relevance: Research has explored the impact of Cefroxadine, along with other cephalosporins, on the in vitro intestinal absorption of D-Galactose in rat intestines. [] These studies aimed to investigate potential effects of cephalosporins on intestinal transport mechanisms and nutrient absorption. Understanding such interactions is crucial for assessing potential side effects and optimizing drug administration, especially in patients with underlying gastrointestinal conditions.
Classification and Source
Cefroxadine belongs to the class of β-lactam antibiotics, specifically the cephalosporins. It is characterized by its ability to combat a variety of bacterial infections by targeting penicillin-binding proteins (PBPs) involved in cell wall synthesis. The compound's chemical formula is C16H19N3O5S with a molar mass of approximately 365.40 g/mol.
Synthesis Analysis
The synthesis of cefroxadine can be accomplished through several routes. One prominent method involves starting with phenoxymethylpenicillin sulfoxide benzhydryl ester, which undergoes fragmentation when treated with benzothiazole-2-thiol. The process includes several key steps:
Fragmentation: The initial compound undergoes fragmentation to yield an intermediate.
Ozonolysis: This step cleaves olefinic linkages and converts unsymmetrical disulfides into tosyl thioesters.
Methylation: The enol moiety is methylated using diazomethane.
Cyclization: The six-membered ring is formed through reaction with 1,5-diazabicyclo[5.4.0]undec-5-ene.
Deprotection and Reamidation: The ester protection is removed using trifluoroacetic acid, followed by amide side chain removal and reamidation with the appropriate acid chloride to yield cefroxadine.
Molecular Structure Analysis
Cefroxadine's molecular structure features a β-lactam ring characteristic of cephalosporins, which is essential for its antibacterial activity. The structural formula can be represented as follows:
Cefroxadine C16H19N3O5S
The compound's stereochemistry plays a critical role in its interaction with PBPs, influencing its efficacy against various bacterial strains.
Chemical Reactions Analysis
Cefroxadine participates in several chemical reactions typical of β-lactam antibiotics:
Hydrolysis: The β-lactam ring can undergo hydrolysis in the presence of water, leading to the loss of antibacterial activity.
Acylation Reactions: Cefroxadine can react with nucleophiles through acylation mechanisms that involve the β-lactam carbonyl group.
Interaction with PBPs: It binds irreversibly to PBPs, inhibiting their function and disrupting cell wall synthesis.
Mechanism of Action
Cefroxadine exerts its bactericidal effect by binding to penicillin-binding proteins located on the bacterial cell membrane. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan layers in bacterial cell walls. As a result, the integrity of the cell wall is compromised, leading to cell lysis due to osmotic pressure differences. The drug's effectiveness against various Gram-positive and some Gram-negative bacteria highlights its clinical significance.
Physical and Chemical Properties Analysis
Cefroxadine possesses several notable physical and chemical properties:
Solubility: It is soluble in organic solvents but has limited solubility in water.
Stability: The compound is sensitive to hydrolysis, particularly under acidic conditions.
Half-life: Its elimination half-life ranges from approximately 0.9 to 1.1 hours, indicating rapid clearance from the body.
Bioavailability: When administered orally, cefroxadine exhibits an absorption rate of about 90%.
Applications
Cefroxadine has been primarily utilized in treating bacterial infections due to its broad-spectrum activity against various pathogens. Although it has been withdrawn from the market in many regions, it remains a subject of interest for research into new cephalosporin derivatives and their potential applications in antibiotic therapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-986104 is a potent and selective S1P1 receptor modulator, which demonstrates ligand-biased signaling and differentiates from 1 in terms of cardiovascular and pulmonary safety based on preclinical pharmacology while showing equivalent efficacy in a T-cell transfer colitis model. Mechanistically, BMS-986104 exhibited excellent remyelinating effects on lysophosphatidylcholine (LPC) induced demyelination in a three-dimensional brain cell culture assay.
BMS-986115 has been used in trials studying the treatment of Various Advanced Cancer. GS/pan-Notch Inhibitor AL102 is an orally bioavailable, gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon administration, GS/pan-Notch inhibitor AL102 binds to GS and blocks the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor. This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes. This results in the induction of apoptosis and the inhibition of growth of tumor cells that overexpress Notch. Overexpression of the Notch signaling pathway plays an important role in tumor cell proliferation and survival. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains and leads to their activation.
BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).
BMS-986118 is a GPR40 full agonist. GPR40 is a G-protein-coupled receptor expressed primarily in pancreatic islets and intestinal L-cells that has been
a target of significant recent therapeutic interest for type II diabetes. Activation of GPR40 by partial agonists elicits insulin secretion only in the presence of elevated blood glucose levels, minimizing the risk of hypoglycemia.
BMS 986120 is an orally bioavailable, selective, and reversible antagonist of proteinase-activated receptor 4 (PAR4; IC50 = 0.56 nM to inhibit calcium mobilization induced by PAR4 agonist peptide (PAR4-AP) in HEK293 cells). It is selective for PAR4 over PAR1, PAR2, and a panel of purified proteases, including thrombin. It inhibits platelet aggregation in vitro in human platelet-rich plasma (IC50 = 7.3 nM). BMS 986120 (0.2-1 mg/kg) decreases platelet aggregation induced by PAR4-AP ex vivo in a dose-dependent manner, but does not increase clotting times. In vivo, BMS 986120 (1 mg/kg) prevents vascular occlusion and reduces thrombus formation by 82% in cynomolgus monkeys. BMS-986120 is a potent and selective oral antagonist of protease-activated receptor-4 (PAR4), a thrombin-activated platelet receptor thought to be important in thrombus propagation and pathological vascular occlusion. PAR4 antagonism has potential therapeutic utility in the treatment and prevention of thrombotic diseases.
BMS 986122 is a positive allosteric modulator of μ-opioid receptors that increases β-arrestin recruitment stimulated by endomorphin 1 in U2OS-OPRM1 human osteosarcoma cells expressing μ-opioid receptors (EC50 = 3 μM). It potentiates endomorphin 1-induced inhibition of forskolin-stimulated adenylyl cyclase activity in CHO cells expressing human recombinant μ-opioid receptors (EC50 = 8.9 μM). BMS 986122 also enhances [35S]GTPγ binding stimulated by the μ-opioid agonist DAMGO by 7- and 4.5-fold in C6μ glioma cell membranes that express μ-opioid receptors and mouse brain membranes, respectively. BMS-986122 is a positive allosteric modulator of the μ-Opioid Receptor.